rabeprazole sulfone chemical structure and properties
rabeprazole sulfone chemical structure and properties
Rabeprazole (B1678785) sulfone is a primary metabolite of the proton pump inhibitor (PPI) rabeprazole and a key impurity in its bulk drug synthesis.[1][2] As a member of the benzimidazole (B57391) class, understanding its chemical structure, properties, and formation is critical for researchers, scientists, and professionals in drug development and quality control. This guide provides an in-depth overview of rabeprazole sulfone, encompassing its chemical characteristics, synthesis, metabolic pathways, and analytical methodologies.
Chemical Structure and Identification
Rabeprazole sulfone is structurally similar to its parent compound, rabeprazole, with the key difference being the oxidation of the sulfinyl group to a sulfonyl group.
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IUPAC Name : 2-[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methylsulfonyl]-1H-benzimidazole[3]
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CAS Number : 117976-47-3[3]
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Molecular Formula : C₁₈H₂₁N₃O₄S[3]
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SMILES : CC1=C(C=CN=C1CS(=O)(=O)C2=NC3=CC=CC=C3N2)OCCCOC
Physicochemical Properties
The physicochemical properties of rabeprazole sulfone are essential for its isolation, characterization, and quantification. The available data is summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 375.44 g/mol | |
| Monoisotopic Mass | 375.12527733 Da | |
| Melting Point | 64-66 °C | |
| pKa (Predicted) | 9.04 ± 0.10 | |
| Solubility | Slightly soluble in acetone (B3395972) and methanol. | |
| Physical Form | Solid |
Metabolic Formation
Rabeprazole is extensively metabolized in the liver, primarily through enzymatic and non-enzymatic pathways. The cytochrome P450 (CYP) isoenzymes, particularly CYP2C19 and CYP3A4, are the principal enzymes involved in its biotransformation. Rabeprazole sulfone is formed from rabeprazole through oxidation, a reaction mediated by the CYP3A4 isoform. Another major metabolic route for rabeprazole is a non-enzymatic reduction to rabeprazole thioether. This dual metabolic pathway makes rabeprazole's pharmacokinetics less dependent on the genetic polymorphism of CYP2C19 compared to other PPIs.
Synthesis and Experimental Protocols
Rabeprazole sulfone is often synthesized in the laboratory for use as a reference standard in impurity analysis. It is typically formed as an over-oxidation byproduct during the synthesis of rabeprazole from rabeprazole sulfide (B99878) (thioether).
Synthesis of Rabeprazole Sulfone from Rabeprazole Thioether
A common method involves the oxidation of rabeprazole thioether using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).
Protocol:
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Dissolution : Dissolve one weight part of rabeprazole thioether in five weight parts of dichloromethane (B109758) with heating at 30-60 °C.
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Oxidation : Add four weight parts of m-CPBA to the solution.
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Reaction : Stir the mixture for 1-4 hours. The reaction progress can be monitored using thin-layer chromatography (TLC).
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Concentration : After the reaction is complete, concentrate the solution under reduced pressure to obtain the crude product.
Another documented protocol specifies the reaction conditions more precisely:
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Reagents and Conditions : m-CPBA, CHCl₃–MeOH (2:1), at a temperature of -20 to -25 °C for 45 minutes, yielding an 80% conversion.
Analytical Methods
High-performance liquid chromatography (HPLC) is the predominant technique for the determination and quantification of rabeprazole sulfone in bulk drug samples of rabeprazole sodium.
High-Performance Liquid Chromatography (HPLC)
Protocol for Simultaneous Determination of Rabeprazole and its Metabolites:
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Objective : To simultaneously quantify rabeprazole enantiomers, rabeprazole thioether, and rabeprazole sulfone in human plasma.
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Sample Preparation : Solid-phase extraction using an Oasis HLB cartridge with 100 µL of plasma. This method demonstrates high recovery (>91.8%).
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Chromatographic Conditions :
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Column : Chiral CD-Ph column.
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Mobile Phase : 0.5 M NaClO₄-acetonitrile (6:4, v/v).
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Quantification :
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Lower Limit of Quantification (LLOQ) : 5 ng/mL for rabeprazole sulfone.
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Linearity : 5 to 1000 ng/mL.
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Precision and Accuracy : Inter- and intra-day coefficients of variation were below 7.8%, with accuracies within 8.4%.
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| Parameter | Value |
| Technique | HPLC |
| Column | Chiral CD-Ph |
| Mobile Phase | 0.5 M NaClO₄-acetonitrile (6:4, v/v) |
| Detection LLOQ | 5 ng/mL |
| Linear Range | 5 - 1000 ng/mL |
| Recovery | >91.8% |
| Intra/Inter-day CV | < 7.8% |
Conclusion
Rabeprazole sulfone is a molecule of significant interest in the pharmaceutical sciences, both as a major metabolite of rabeprazole and a process-related impurity. A thorough understanding of its chemical properties, metabolic formation, and synthesis is crucial for the development of safe and effective rabeprazole drug products. The detailed analytical protocols, particularly HPLC methods, are vital for ensuring the quality and purity of rabeprazole formulations by accurately monitoring and controlling the levels of this sulfone derivative.
